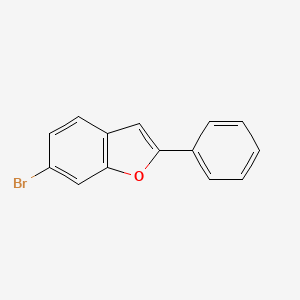

6-Bromo-2-phenylbenzofuran

CAS No.:

Cat. No.: VC13656341

Molecular Formula: C14H9BrO

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9BrO |

|---|---|

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | 6-bromo-2-phenyl-1-benzofuran |

| Standard InChI | InChI=1S/C14H9BrO/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9H |

| Standard InChI Key | BOUWCUQQZIJJNK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC3=C(O2)C=C(C=C3)Br |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(O2)C=C(C=C3)Br |

Introduction

Structural and Chemical Characteristics of 6-Bromo-2-phenylbenzofuran

Molecular Architecture

6-Bromo-2-phenylbenzofuran (C₁₄H₉BrO) consists of a benzofuran core substituted with a phenyl group at the 2-position and a bromine atom at the 6-position. The benzofuran scaffold itself comprises a fused benzene ring (positions 4–7) and a furan ring (positions 1–3), with the bromine substituent occupying the para position relative to the oxygen atom in the benzene moiety. This substitution pattern influences electronic distribution, steric interactions, and reactivity, as demonstrated in related brominated benzofurans .

Synthetic Routes to 6-Bromo-2-phenylbenzofuran

Electrophilic Aromatic Bromination

A plausible route involves electrophilic bromination of 2-phenylbenzofuran. Using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., AlCl₃ or FeBr₃), bromination preferentially occurs at the electron-rich 6-position of the benzene ring .

Example Protocol

-

Dissolve 2-phenylbenzofuran (1.0 equiv) in dichloromethane under inert atmosphere.

-

Add AlCl₃ (1.1 equiv) at –20°C, followed by NBS (1.05 equiv).

-

Stir for 1–2 h, quench with aqueous NaOH, and purify via column chromatography.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, could introduce the phenyl group post-bromination. For instance:

-

Brominate 6-bromobenzofuran at the 2-position using a directed ortho-metalation strategy.

-

Employ Suzuki coupling with phenylboronic acid to install the aryl group .

Physicochemical Properties

Thermal Stability

Brominated benzofurans generally exhibit enhanced thermal stability compared to non-halogenated analogs. Differential scanning calorimetry (DSC) of similar compounds shows melting points in the 120–150°C range, with decomposition temperatures exceeding 250°C .

Solubility and Reactivity

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

-

Reactivity: The bromine atom facilitates nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling further functionalization .

Applications in Scientific Research

Medicinal Chemistry

Brominated benzofurans are explored as kinase inhibitors and antimicrobial agents. The bromine atom enhances binding affinity to hydrophobic enzyme pockets, as seen in MAO-B inhibitors.

Materials Science

Such compounds serve as intermediates in synthesizing organic semiconductors due to their planar structure and electron-withdrawing bromine substituent, which modulates charge transport properties .

Future Research Directions

-

Synthetic Optimization: Develop regioselective bromination protocols to improve yields.

-

Biological Screening: Evaluate anticancer and anti-inflammatory activity in vitro.

-

Materials Characterization: Investigate optoelectronic properties for OLED applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume